molecular formula C11H18 B11747764 (E)-2-methyl-6-methylenenona-2,7-diene

(E)-2-methyl-6-methylenenona-2,7-diene

Cat. No.: B11747764
M. Wt: 150.26 g/mol
InChI Key: YMHULONGGKKYSQ-FNORWQNLSA-N
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Description

(E)-2-methyl-6-methylenenona-2,7-diene is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-6-methylenenona-2,7-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the diene structure. The reaction is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-6-methylenenona-2,7-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diene can participate in electrophilic substitution reactions, where electrophiles such as halogens or acids add to the double bonds.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes, alkylated products.

Scientific Research Applications

(E)-2-methyl-6-methylenenona-2,7-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.

    Industry: It is utilized in the production of specialty chemicals, including fragrances and flavorings.

Mechanism of Action

The mechanism by which (E)-2-methyl-6-methylenenona-2,7-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds act as reactive sites for electrophiles and nucleophiles, facilitating a range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methyl-1,3-butadiene: Similar in structure but with fewer carbon atoms.

    (E)-2-methyl-1,5-hexadiene: Similar structure with a different arrangement of double bonds.

    (E)-2-methyl-1,7-octadiene: Similar structure with a different chain length.

Uniqueness

(E)-2-methyl-6-methylenenona-2,7-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(7E)-2-methyl-6-methylidenenona-2,7-diene

InChI

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,4,6,9H2,1-3H3/b7-5+

InChI Key

YMHULONGGKKYSQ-FNORWQNLSA-N

Isomeric SMILES

C/C=C/C(=C)CCC=C(C)C

Canonical SMILES

CC=CC(=C)CCC=C(C)C

Origin of Product

United States

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